1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium

Liposome stability Phase transition temperature Differential scanning calorimetry

Choose DPPA-Na for its high Tm (~66°C) ensuring rigid gel-phase bilayers that resist passive leakage, a key advantage over DPPC. Its -67 mV zeta potential maximizes colloidal stability and electrostatic cargo loading. This well-defined C16:0 species is essential for reproducible mTOR signaling or amyloidogenesis research, where chain length critically alters outcomes.

Molecular Formula C35H69NaO8P
Molecular Weight 671.9 g/mol
CAS No. 71065-87-7
Cat. No. B164503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium
CAS71065-87-7
SynonymsDPPA
Molecular FormulaC35H69NaO8P
Molecular Weight671.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]
InChIInChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1
InChIKeyHZVPBNGKCKYXAH-MGDILKBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium (DPPA) Technical Profile: Procurement & Research Grade Specifications


1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium (CAS 71065-87-7), also known as DPPA, is a saturated anionic phospholipid characterized by two palmitic acid (C16:0) chains at the sn-1 and sn-2 positions of the glycerol backbone [1]. It belongs to the phosphatidic acid (PA) class and is typically supplied as a disodium salt with a molecular weight of approximately 692.9 g/mol and a purity specification of ≥99% by HPLC . As a key constituent of biological membranes and an intermediate in lipid biosynthesis, DPPA is extensively used in the generation of micelles, liposomes, and artificial membrane systems for research in cellular signaling and drug delivery [2].

Why 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium (DPPA) Cannot Be Replaced by Generic Phosphatidic Acids


Direct substitution of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium with other in-class phosphatidic acids (PAs) or anionic phospholipids is not scientifically valid due to quantifiable differences in their biophysical properties. Variations in acyl chain length and headgroup chemistry profoundly impact membrane packing, phase behavior, and interactions with biomolecules, which directly influence experimental outcomes in membrane models and drug delivery systems [1]. DPPA's specific C16:0 chain length confers a distinct gel-to-liquid crystalline phase transition temperature (Tm) and miscibility profile with common co-lipids compared to analogs with shorter (e.g., C14:0) or longer (e.g., C18:0) chains, thereby affecting membrane fluidity, stability, and permeability in a quantifiable and reproducible manner [2].

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium: Quantitative Evidence of Differential Performance vs. Analogues


Phase Transition Temperature (Tm) of DPPA vs. DPPG Liposomes

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium (DPPA) exhibits a significantly higher gel-to-liquid crystalline phase transition temperature (Tm) compared to 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG), an analog with an identical C16:0 acyl chain composition but a different anionic headgroup [1]. This quantitative difference is critical for applications requiring thermally stable lamellar phases. Differential scanning calorimetry (DSC) under control conditions measured the Tm of DPPA liposomes at approximately 63°C, whereas DPPG liposomes underwent the same transition at approximately 42°C, a difference of 21°C [1].

Liposome stability Phase transition temperature Differential scanning calorimetry

Miscibility and Non-Ideality of Mixing for DPPA vs. Other Anionic Lipids

When mixed with its shorter-chain analog DMPA (1,2-dimyristoyl-sn-glycero-3-phosphate, C14:0), DPPA exhibits a positive non-ideality parameter for mixing in the gel phase (ρg) that is quantifiably higher than that observed for other anionic phospholipid headgroup classes with similar chain length differences [1]. DSC analysis at pH 7 revealed that the ρg value for DMPA/DPPA mixtures is the largest among the investigated systems, following the sequence PA > PE > PC > PG [1]. This indicates a greater deviation from ideal mixing and a stronger tendency towards phase separation in the gel state for the DPPA system compared to, for instance, DMPG/DPPG mixtures which showed ideal mixing (ρg = 0) [1].

Lipid mixing Phase diagram Non-ideality parameter

Liposome Stability: DPPA-Containing Formulations vs. Other Anionic Lipids

Liposomes formulated with a binary mixture of DPPC and DPPA demonstrate extended colloidal stability, maintaining their structural integrity for up to 60 days [1]. This stability is a quantifiable attribute for long-term studies and potential therapeutic applications. While a direct head-to-head stability comparison under identical conditions is not available, this duration serves as a quantitative benchmark against which formulations using alternative anionic lipids like DMPG or DPPS can be evaluated [1].

Liposome stability Formulation longevity Aggregate size

Recommended Scientific & Industrial Applications for 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium (DPPA)


Construction of Thermostable Liposomal Drug Delivery Systems

The high phase transition temperature of DPPA (Tm ≈ 63°C) makes it an ideal candidate for formulating liposomes intended for applications requiring enhanced thermal stability or for use in physiological environments where membrane rigidity must be maintained [1]. This property directly supports the development of drug carriers with reduced passive leakage of encapsulated payloads at body temperature or during storage, as established by the quantitative Tm data compared to lower-melting anionic lipids like DPPG [1].

Investigating Lipid Domain Formation and Phase Separation in Model Membranes

DPPA's documented non-ideal mixing behavior with other phosphatidic acids, such as DMPA, makes it a valuable tool for studying lipid-lipid interactions and domain formation in model membrane systems [2]. Researchers investigating membrane heterogeneity can leverage DPPA to create controlled phase-separated lipid bilayers, a phenomenon underpinned by the quantifiably higher non-ideality parameters (ρg) for DPPA mixtures compared to systems with other headgroups like PG [2].

Long-Term Studies of Lipid Nanoparticle and Vesicle Stability

For experiments requiring stable vesicular structures over extended periods, formulations incorporating DPPA have been shown to maintain integrity for up to 60 days [3]. This quantifiable stability metric supports its selection for longitudinal in vitro studies, advanced imaging techniques, and the development of reference materials, where batch-to-batch consistency and minimal structural evolution over time are paramount [3].

Surface Chemistry and Langmuir Monolayer Studies

DPPA forms well-characterized Langmuir monolayers at the air-water interface, exhibiting a distinct liquid-expanded (LE) to liquid-condensed (LC) phase transition that is sensitive to subphase conditions such as pH and ionic strength [4]. This defined behavior allows for precise control over molecular packing and surface pressure, making DPPA a preferred standard for fundamental studies of interfacial phenomena and the development of lipid-based biosensors [4].

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